Ethyl 2-[butyl(ethyl)amino]-2-oxoacetate
Description
Ethyl 2-[butyl(ethyl)amino]-2-oxoacetate is a substituted α-ketoester derivative characterized by a central oxoacetate backbone functionalized with a butyl(ethyl)amino group. While direct references to this specific compound are absent in the provided evidence, its structural analogs—such as ethyl 2-(aryl/heteroarylamino)-2-oxoacetates—are extensively documented. These compounds are typically synthesized via nucleophilic substitution reactions between ethyl chlorooxoacetate and amines or anilines under controlled conditions .
Properties
IUPAC Name |
ethyl 2-[butyl(ethyl)amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8-11(5-2)9(12)10(13)14-6-3/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDRNHKWAGDXBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[butyl(ethyl)amino]-2-oxoacetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid like sulfuric acid. The reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid is 2-oxoacetic acid, and the alcohol is ethyl alcohol. The amine group is introduced through a subsequent reaction with butylamine and ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[butyl(ethyl)amino]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or esters.
Scientific Research Applications
Ethyl 2-[butyl(ethyl)amino]-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[butyl(ethyl)amino]-2-oxoacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 2-Substituted-2-oxoacetate Derivatives
Physicochemical and Spectral Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
